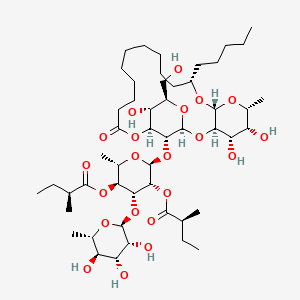
Tricolorin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricolorin A is a natural product found in Ipomoea violacea and Ipomoea tricolor with data available.
Wissenschaftliche Forschungsanwendungen
Natural Herbicide Potential Tricolorin A demonstrates significant herbicidal activity, acting as both a pre- and post-emergence plant growth inhibitor. It exhibits broad-spectrum weed control, effectively inhibiting the germination and growth of various monocotyledonous and dicotyledonous seeds. This suggests that Tricolorin A could be a promising biodegradable alternative to conventional herbicides (Lotina‐Hennsen, King-Díaz, & Pereda-Miranda, 2013).
Synthetic Approaches and Derivatives Research has focused on the stepwise and one-pot synthesis of Tricolorin A, using techniques like interrupted Pummerer reaction-mediated glycosylation. This contributes to the understanding of its chemical structure and potential modifications for various applications (Sun et al., 2020).
Crystal Structure Analysis The crystal structure of a Tricolorin A derivative has been determined, providing insights into the molecular configuration of this class of natural products. This is crucial for understanding its biological activities and potential therapeutic uses (Lehmann, Fürstner, & Müller, 2000).
Antioxidant Constituents in Amaranthus tricolor Studies on Amaranthus tricolor, a plant containing Tricolorin A, reveal its rich antioxidant profile. The presence of betacyanins, carotenoids, betalains, and flavonoids in A. tricolor suggests potential pharmacological applications of these components, including Tricolorin A (Sarker & Oba, 2020).
Pore-Forming Activity in Model Membranes Tricolorin A and related compounds have been studied for their ability to permeabilize cell membranes. This property is significant for understanding their mechanism of action and potential applications in targeted therapies or drug delivery systems (Pereda-Miranda, Villatoro-Vera, Bah, & Lorence, 2009).
Salinity Stress Response in Plants Research involving Amaranthus tricolor has shown that salinity stress can enhance the plant's nutritional and antioxidant profile, which includes components like Tricolorin A. This indicates potential agricultural applications in saline environments (Sarker, Islam, & Oba, 2018).
Cardioprotective Effects Studies on the effects of Amaranthus tricolor extracts, which contain Tricolorin A, have shown potential cardioprotective effects in animal models. This opens avenues for exploring Tricolorin A in cardiovascular health applications (Nahar et al., 2018).
Eigenschaften
Produktname |
Tricolorin A |
|---|---|
Molekularformel |
C50H86O21 |
Molekulargewicht |
1023.2 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
DWBKNMQALHFQLC-YSLUMIJWSA-N |
Isomerische SMILES |
CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O |
Kanonische SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |
Synonyme |
(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone) tricolorin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



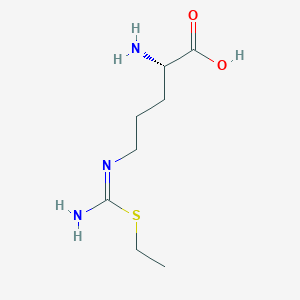
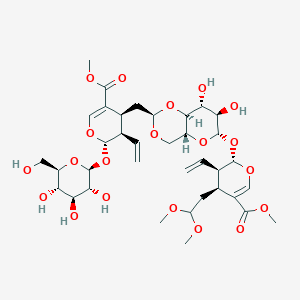
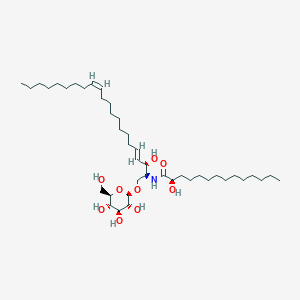
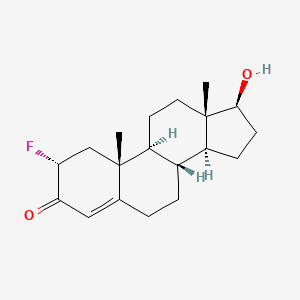
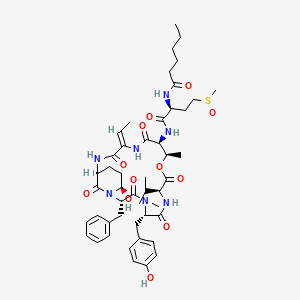
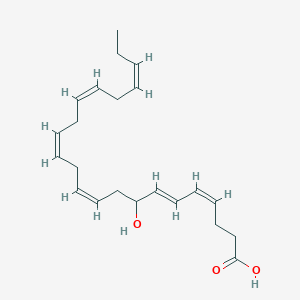
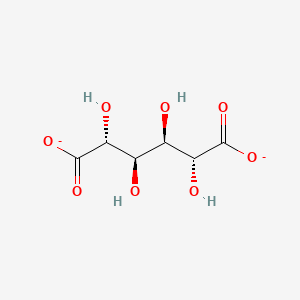
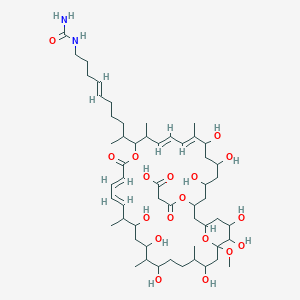
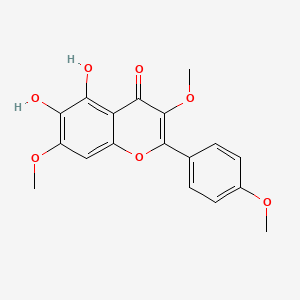
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)
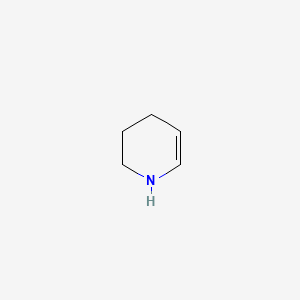
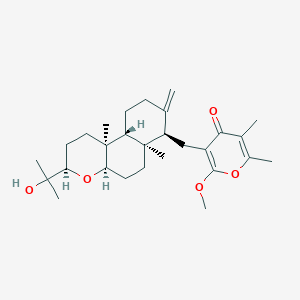
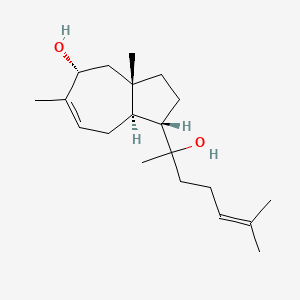
![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)